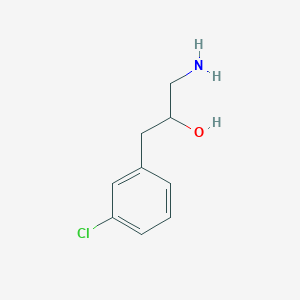

1-Amino-3-(3-chlorophenyl)propan-2-ol

Description

Contextualization within the Amino Alcohol Class and Propanolamine (B44665) Derivatives

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. The specific positioning of these groups influences the compound's chemical properties and biological activity. 1-Amino-3-(3-chlorophenyl)propan-2-ol is a propanolamine derivative, characterized by a three-carbon backbone. Propanolamines are a well-established class of compounds with numerous applications in medicinal chemistry.

The structure of this compound features a hydroxyl group on the second carbon of the propane (B168953) chain and an amino group on the first carbon. The presence of a 3-chlorophenyl substituent is a key feature that significantly influences its electronic and steric properties, and consequently, its reactivity and potential biological interactions.

Rationale for Advanced Research on this Chlorophenyl Propanolamine Derivative

The impetus for advanced research on this compound stems from the well-documented biological activities of related chlorophenyl propanolamine derivatives. The inclusion of a chlorine atom on the phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Research into analogous compounds suggests that this class of molecules holds potential as enzyme inhibitors and can interact with specific cellular receptors. For instance, various substituted amino alcohols have been investigated for their potential antibiotic and antifungal properties. The unique stereochemistry of chiral compounds like this compound is also a critical factor, as different stereoisomers can exhibit distinct biological activities.

Historical Perspective on the Synthesis and Study of Related Functionalized Propanolamines

The synthesis of amino alcohols has a rich history in organic chemistry. One of the foundational methods for preparing such compounds is the ring-opening of epoxides with amines. This method offers a direct route to vicinal amino alcohols and has been a cornerstone in the synthesis of this class of compounds.

Another historically significant approach involves the reduction of α-amino ketones or esters. The development of stereoselective reduction methods has been crucial in obtaining enantiomerically pure amino alcohols, which are often required for pharmaceutical applications. The synthesis of related compounds, such as 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, has been documented in patent literature, highlighting the industrial interest in this class of molecules. googleapis.com

Overview of Current Academic Research Trajectories Involving the Compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the current academic research trajectories for the broader class of functionalized propanolamines are indicative of its potential areas of investigation.

Current research on related amino alcohol derivatives spans a wide range of therapeutic areas. For example, some are being explored for their potential as anticancer agents, with studies focusing on their ability to inhibit specific kinases involved in cancer cell signaling. Others are being investigated for their antiviral and anti-cholinesterase properties. The exploration of these compounds as synthons for more complex molecules is also an active area of research.

Data on Related Chlorophenyl Propanolamine Derivatives

To provide a comparative context, the following table summarizes key information for this compound and some of its closely related isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-ol | 1213542-07-4 | C₉H₁₂ClNO | 185.65 |

| (1S,2R)-2-Amino-1-(3-chlorophenyl)-1-propanol | 911473-94-4 | C₉H₁₂ClNO | 185.65 |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-chlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVMFXCKGMAPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 3 3 Chlorophenyl Propan 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies for the Propanolamine (B44665) Scaffold

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For the 1-Amino-3-(3-chlorophenyl)propan-2-ol scaffold, two primary disconnection strategies are apparent, targeting the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the amino alcohol core.

C-N Disconnection: This is the most common approach. The bond between the nitrogen atom and the propanol (B110389) backbone is disconnected. This strategy points to two types of synthons: an electrophilic three-carbon chain containing the hydroxyl group and a nucleophilic amine source (like ammonia). A practical chemical equivalent for the electrophilic synthon is an epoxide, such as 3-(3-chlorophenyl)-1,2-epoxypropane, or a haloalcohol like 1-chloro-3-(3-chlorophenyl)propan-2-ol.

C-C Disconnection: A disconnection adjacent to the hydroxyl group can also be envisioned. For instance, breaking the bond between C2 and C3 leads to a two-carbon amino alcohol synthon and a 3-chlorobenzyl synthon. This suggests a reaction involving the addition of a 3-chlorobenzyl organometallic reagent to a 2-aminoacetaldehyde (B1595654) derivative.

These disconnections form the theoretical basis for the various synthetic routes discussed below.

Classical Synthetic Routes to Functionalized Amino Alcoholsrsc.orgresearchgate.netmdpi.commdpi.com

Several well-established methods are employed for the synthesis of functionalized amino alcohols. These routes offer versatility and are often chosen based on the availability of starting materials and desired scale.

The ring-opening of epoxides with amines is a direct and widely used method for preparing β-amino alcohols. rsc.orgniscpr.res.in This reaction, known as aminolysis, typically involves a nucleophilic attack of the amine on one of the epoxide's carbon atoms.

A common pathway starts with a suitable phenol (B47542) or, in this case, a Grignard reagent derived from 1-bromo-3-chlorobenzene, which reacts with epichlorohydrin (B41342) to form the key intermediate, an appropriately substituted epoxide. This epoxide is then opened by an amine, such as ammonia (B1221849), to yield the final product. The reaction of epichlorohydrin with an amine is a cornerstone of β-amino alcohol synthesis. mdpi.comniscpr.res.in The process is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide ring. mdpi.com

Table 1: Example Reaction Conditions for Epoxide Aminolysis

| Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-(3-chlorophenyl)-1,2-epoxypropane, Ammonia | Water | Ethanol | 80°C | Moderate-Good | General Method |

Reductive amination, or reductive alkylation, is a versatile method for forming amines from carbonyl compounds. wikipedia.org The process involves two main steps: the formation of an imine from the reaction of a ketone or aldehyde with an amine, followed by the reduction of the imine intermediate to the corresponding amine. brainly.comyoutube.com This can often be performed in a one-pot reaction. youtube.com

For the synthesis of this compound, the required starting material would be 1-hydroxy-3-(3-chlorophenyl)propan-2-one. This α-hydroxy ketone can be reacted with ammonia to form an imine, which is then reduced using a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.orgbrainly.com Sodium cyanoborohydride is particularly useful for one-pot reactions as it is less reactive towards the starting ketone compared to the intermediate imine. youtube.com

Table 2: General Scheme for Reductive Amination

| Step | Reactants | Intermediate/Product | Reagents |

|---|---|---|---|

| 1 | 1-hydroxy-3-(3-chlorophenyl)propan-2-one, Ammonia | Imine intermediate | Mild acid catalyst |

This method involves the direct displacement of a leaving group, such as a halide, from an alcohol scaffold by an amine nucleophile. nih.gov The synthesis would start with a precursor like 1-chloro-3-(3-chlorophenyl)propan-2-ol. Reaction with an amine source, typically ammonia in a suitable solvent, leads to the displacement of the chloride ion via an Sₙ2 mechanism, forming the desired amino alcohol.

This approach is straightforward but can sometimes be complicated by side reactions, such as the formation of secondary and tertiary amines if the primary amine product reacts further with the starting haloalcohol. youtube.com Using a large excess of the amine can help to favor the formation of the primary amine product.

More complex, multi-step syntheses can be designed starting from simpler ketones or aldehydes. A hypothetical route could start from 3-chlorobenzaldehyde. An aldol (B89426) reaction with acetone (B3395972) could yield 4-(3-chlorophenyl)-3-buten-2-one. Subsequent reduction of the double bond and the ketone would be required, along with the introduction of the amino group.

A more direct, though still multi-step, approach could involve the α-bromination of a ketone like 1-(3-chlorophenyl)propan-2-one. The resulting α-bromo ketone can then undergo nucleophilic substitution with an amine source, followed by the stereoselective reduction of the carbonyl group to furnish the amino alcohol. wikipedia.org The synthesis of β-amino alcohols can also be achieved through a cascade process involving C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of a nitrile or amide group. nih.gov

Stereoselective Synthesis of Enantiopure 1-Amino-3-(3-chlorophenyl)propan-2-olrsc.orgdiva-portal.orgorganic-chemistry.orgresearchgate.net

Many applications of amino alcohols, particularly in pharmaceuticals, require a specific enantiomer. westlake.edu.cn Therefore, stereoselective synthesis is crucial for producing enantiopure this compound.

Several strategies can be employed:

Use of Chiral Starting Materials: A common approach is to start with an enantiomerically pure precursor. For instance, using (R)- or (S)-epichlorohydrin in an epoxide-based synthesis will lead to the corresponding enantiomer of the final product. rsc.org A synthesis for a similar compound, (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol, has been described starting from (R)-epichlorohydrin and 4-chlorobenzaldehyde. chemicalbook.com

Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemistry of a reaction. For example, asymmetric reduction of the ketone in an α-amino ketone precursor can yield a specific stereoisomer of the amino alcohol. Similarly, developments in chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have provided new pathways to chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn

Biocatalysis: Enzymes are highly stereoselective catalysts. Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones, providing chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.gov Lipases have also been reported to catalyze the ring-opening of epoxides, and while the primary focus is often on regioselectivity, some degree of enantioselectivity can be observed, especially with chiral lipase (B570770) catalysts. mdpi.com

Table 3: Approaches to Stereoselective Synthesis

| Method | Principle | Example | Potential Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials | Reaction of (R)-epichlorohydrin with 3-chlorobenzyl magnesium bromide, followed by amination | (R)-1-Amino-3-(3-chlorophenyl)propan-2-ol |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other | Cr-catalyzed asymmetric cross aza-pinacol coupling of an aldehyde and an imine westlake.edu.cn | High enantiomeric excess (ee) of the desired amino alcohol |

Asymmetric Catalysis in C-C Bond Formation and Functionalization

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often preferred for its high atom economy and potential for industrial scalability.

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. For the synthesis of this compound, this could be achieved through a stereoselective aldol reaction.

A common class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. In a hypothetical route, an N-acyl oxazolidinone, derived from a readily available amino alcohol, can be used to control the formation of the stereocenter at C-2. The process involves the formation of a boron enolate, which then reacts with an aldehyde. nih.gov

Proposed Synthetic Route using an Oxazolidinone Auxiliary:

Acylation: A chiral oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyl imide.

Enolization: The imide is treated with a boron triflate (e.g., dibutylboron triflate) and a hindered base to generate a stereodefined (Z)-enolate.

Aldol Reaction: The Z-enolate reacts with 3-chlorobenzaldehyde. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby establishing the desired stereochemistry at the two newly formed chiral centers.

Auxiliary Removal: The chiral auxiliary is subsequently cleaved, typically via hydrolysis or reductive cleavage with agents like lithium borohydride, to yield the chiral amino alcohol.

Another widely used auxiliary is tert-butanesulfinamide, which is particularly effective for the asymmetric synthesis of amines. yale.edu A precursor ketone could react with (R)- or (S)-tert-butanesulfinamide to form a sulfinyl imine, which is then reduced diastereoselectively to create the desired amine stereocenter.

Table 1: Comparison of Common Chiral Auxiliaries for Amino Alcohol Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, well-defined transition states, auxiliary is recoverable. |

| Pseudoephedrine | Asymmetric alkylations | Forms a stable chelate with the metal enolate, providing excellent facial bias. |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Rigid bicyclic structure provides high steric hindrance and excellent stereocontrol. |

| (S)- and (R)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via reduction of sulfinylimines yale.edu | Versatile, reliable, and the auxiliary is easily removed under mild acidic conditions. |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov This field has grown rapidly, providing powerful alternatives to metal-based catalysts. For the synthesis of 1,2-amino alcohols, proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions. nih.gov

A potential organocatalytic route to this compound could involve an asymmetric cross-aldol reaction. For instance, a chiral prolinol silyl (B83357) ether catalyst could facilitate the reaction between an aldehyde and a ketone precursor to form the carbon skeleton with high enantioselectivity. Subsequent functional group manipulation, such as reductive amination of a ketone intermediate, would lead to the final product.

Illustrative Organocatalytic Aldol Reaction:

Reactants: 3-Chlorophenylacetaldehyde and formaldehyde (B43269) or a protected equivalent.

Catalyst: A chiral diarylprolinol silyl ether.

Mechanism: The catalyst forms an enamine with one aldehyde, which then attacks the second aldehyde in a stereocontrolled manner.

Outcome: The resulting β-hydroxy aldehyde can be converted to this compound through amination and reduction steps.

Transition metal catalysis provides a vast toolkit for asymmetric synthesis. nih.govnih.gov While palladium-catalyzed C-H activation is a powerful tool for complex molecule synthesis, a more direct application for synthesizing this compound would be the asymmetric hydrogenation of a prochiral precursor.

A highly effective method involves the asymmetric reduction of an α-amino ketone. The precursor, 1-amino-3-(3-chlorophenyl)propan-2-one, can be synthesized and then subjected to hydrogenation using a chiral transition metal complex.

Key aspects of this approach include:

Catalyst System: Typically involves a ruthenium, rhodium, or iridium metal center complexed with a chiral diphosphine ligand (e.g., BINAP, DuPhos).

Reaction: The prochiral ketone coordinates to the chiral metal catalyst, and hydrogen is delivered to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol with high selectivity.

Advantages: This method is highly efficient, with low catalyst loadings often sufficient, leading to excellent atom economy and high enantiomeric excess (ee).

Table 2: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Yield (%) | Typical ee (%) |

| [RuCl₂(p-cymene)]₂ | (R)-Xyl-P-Phos | α-Amino Ketones | >95 | >99 |

| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | β-Keto Esters | >90 | >98 |

| Ir(COD)Cl]₂ | (R)-BINAP | α-Amino Ketones | >92 | >97 |

Chiral Pool Synthesis Approaches Utilizing Pre-existing Chiral Centers

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds such as amino acids, sugars, or terpenes as starting materials. wikipedia.org This strategy can be highly effective if the target molecule's stereochemistry and carbon skeleton are related to the starting material.

For this compound, a plausible chiral pool precursor is a chiral epoxide, such as (R)- or (S)-epichlorohydrin. A synthetic route starting from (R)-epichlorohydrin is outlined below. chemicalbook.com

Epoxide Opening: The epoxide is opened by a nucleophilic attack. To install the 3-chlorophenyl group, a Grignard reagent (3-chlorophenylmagnesium bromide) or an organocuprate could be used, attacking the less substituted carbon of the epoxide. This would yield 1-chloro-3-(3-chlorophenyl)propan-2-ol.

Amination: The terminal chloride is then displaced by an amino group. This can be achieved using ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction. This step inverts the stereocenter if it proceeds via an Sₙ2 mechanism on a newly formed epoxide, or it retains the stereocenter if it displaces the primary chloride.

Alternatively, an amino acid like L-phenylalanine could be a starting point. Although it contains a phenyl group rather than a 3-chlorophenyl group, electrophilic aromatic substitution could potentially install the chlorine atom at the meta position, though directing this substitution can be challenging. Subsequent reduction of the carboxylic acid would yield the corresponding amino alcohol.

Enzymatic Biotransformations for Enantioselective Production

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally friendly method for producing chiral compounds. For the synthesis of this compound, two primary enzymatic strategies are applicable: kinetic resolution and asymmetric reduction.

Kinetic Resolution: This method starts with a racemic mixture of this compound. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers. The acylated enantiomer can then be easily separated from the unreacted enantiomer. The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.

Asymmetric Reduction: A more efficient approach is the asymmetric reduction of the prochiral ketone, 1-amino-3-(3-chlorophenyl)propan-2-one. Ketoreductase (KRED) enzymes, often from yeast (Saccharomyces cerevisiae) or other microorganisms, can reduce the ketone to a single enantiomer of the alcohol with very high enantiomeric excess (>99% ee) and high yields. researchgate.net This process is highly valued in industrial settings for its selectivity and mild reaction conditions.

Table 3: Enzymatic Approaches for Chiral Alcohol Synthesis

| Enzymatic Method | Enzyme Class | Substrate | Key Advantage |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketone | Theoretical 100% yield, very high ee. |

| Kinetic Resolution | Lipase | Racemic Alcohol | Wide substrate scope, high selectivity. |

| Dynamic Kinetic Resolution | Hydrolase & Racemization Catalyst | Racemic Ester | Overcomes 50% yield limit of standard kinetic resolution. |

Green Chemistry Principles in the Synthesis of the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.com The synthesis of this compound can be designed to align with these principles.

Prevention of Waste: Catalytic methods (asymmetric catalysis, organocatalysis, and biocatalysis) are inherently greener than stoichiometric approaches, such as those using chiral auxiliaries, because they generate less waste. Catalysts are used in small amounts and can often be recycled.

Atom Economy: Asymmetric hydrogenation and asymmetric reduction have excellent atom economy, as all the atoms of the reactants are incorporated into the final product. In contrast, syntheses involving chiral auxiliaries or protecting groups have lower atom economy due to the mass of the groups that are added and later removed.

Use of Less Hazardous Chemical Syntheses: Replacing hazardous reagents like strong reducing agents (e.g., LiAlH₄) with catalytic hydrogenation (using H₂) or enzymatic reductions (using biocatalysts in aqueous media) significantly improves the safety and environmental profile of the synthesis.

Design for Energy Efficiency: Biocatalytic transformations and some organocatalytic reactions can be run at ambient temperature and pressure, reducing energy consumption. ijcmas.com Solvent-free "grindstone" chemistry represents an energy-efficient alternative for certain reactions. ijcmas.com

Use of Renewable Feedstocks: Chiral pool synthesis, which uses starting materials derived from nature like amino acids or sugars, aligns with the principle of using renewable resources. wikipedia.org

By selecting a synthetic route that incorporates catalysis (chemo- or bio-), minimizes the use of protecting groups, and utilizes safer solvents and reagents, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Solvent-Free Reactions and Alternative Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Consequently, research has focused on minimizing solvent use or replacing them with greener alternatives.

One potential pathway to this compound is through the aminolysis of a corresponding epoxide, 2-((3-chlorophenyl)methyl)oxirane. Studies on analogous reactions have demonstrated that this ring-opening can be performed under surprisingly mild and green conditions. For instance, the aminolysis of various epoxides with amines has been shown to proceed efficiently in water without the need for any catalyst, yielding β-amino alcohols with high selectivity. organic-chemistry.org This approach avoids hazardous solvents and catalysts, making it an attractive green alternative.

For reactions that are not amenable to purely aqueous systems, solvent-free conditions offer another sustainable route. The reaction between epoxides and amines can be effectively catalyzed by zinc(II) perchlorate (B79767) hexahydrate under solvent-free conditions, providing excellent yields and selectivities. organic-chemistry.org Furthermore, polar mixed solvent systems can also facilitate the synthesis of β-amino alcohols from epoxides and primary amines in high yields without a catalyst. organic-chemistry.org The development of entirely solvent-free continuous-flow photooxygenation processes for other transformations highlights a growing trend towards eliminating solvents altogether, which could be adapted for intermediates in the synthesis of the target compound. researchgate.net

Table 1: Alternative Solvent and Solvent-Free Conditions for β-Amino Alcohol Synthesis

| Method | Solvent/Conditions | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Aminolysis of Epoxides | Water | None | Environmentally benign, no catalyst required, high selectivity. | organic-chemistry.org |

| Aminolysis of Epoxides | Solvent-Free | Zinc(II) perchlorate hexahydrate | High yields, excellent chemo-, regio-, and stereoselectivity. | organic-chemistry.org |

| Aminolysis of Epoxides | Polar Mixed Solvents | None | High yields, catalyst-free. | organic-chemistry.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. jocpr.com

A common and powerful method for introducing an amino group is through the reduction of a nitro group. acs.org A plausible synthetic route to this compound involves the catalytic hydrogenation of the precursor, 1-(3-chlorophenyl)-3-nitropropan-2-ol. This reaction is highly atom-economical as it theoretically produces only water as a byproduct.

The atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

For the hydrogenation of 1-(3-chlorophenyl)-3-nitropropan-2-ol:

Reactants: C₉H₁₀ClNO₃ (MW: 215.64 g/mol ) + 3 H₂ (MW: 3 x 2.02 g/mol = 6.06 g/mol )

Product: C₉H₁₂ClNO (MW: 185.65 g/mol ) + 2 H₂O (Byproduct)

% Atom Economy = (185.65 / (215.64 + 6.06)) x 100 ≈ 83.7%

This calculation demonstrates that catalytic hydrogenation is an efficient transformation in terms of atom economy. acsgcipr.org In contrast, older methods using stoichiometric metal reductants (e.g., iron or zinc) have significantly lower atom economy due to the formation of large quantities of metal oxide waste. acsgcipr.orgmdpi.com While reaction yield is a crucial metric, atom economy provides a complementary measure of a process's intrinsic efficiency and environmental footprint. rsc.orgscranton.edu

Sustainable Catalytic Systems and Reagents

The choice of catalyst is pivotal for developing sustainable synthetic methods. Ideal catalysts are highly active, selective, recyclable, and non-toxic.

Catalytic Hydrogenation: For the reduction of nitro compounds, catalytic hydrogenation using recyclable precious metal catalysts (PMCs) or more common metal catalysts like Raney Nickel is considered the most atom-efficient method. acsgcipr.org Research into improving these systems is ongoing. For example, modifying Raney Nickel with iron has been shown to increase its activity, allowing for lower reaction temperatures and shorter reaction times in the reduction of aromatic nitro compounds. google.com The use of aqueous flow catalysis with palladium-based catalysts allows for nitro reductions to be performed under ambient conditions, enhancing safety and sustainability. researchgate.net

Biocatalysis: Enzymes offer a highly sustainable approach to catalysis, operating under mild conditions with exceptional selectivity. Multi-enzyme pathways have been designed for the synthesis of chiral amino alcohols from simple precursors like L-phenylalanine. nih.gov These biocatalytic cascades can involve enzymes such as transketolases and transaminases to build the desired carbon skeleton and introduce the amino and hydroxyl groups with precise stereocontrol. dntb.gov.uaresearchgate.net

Asymmetric Catalysis: The synthesis of enantiomerically pure this compound requires stereocontrol. Modern sustainable methods include:

Organocatalysis: Simple primary β-amino alcohols, which can be easily derived from natural amino acids, have been explored as efficient, eco-friendly organocatalysts for asymmetric reactions like the Michael addition of β-keto esters to nitroalkenes, a potential step in building the target molecule's backbone. rsc.org

Transition Metal Catalysis: Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has emerged as an efficient, one-step method to access chiral 1,3-amino alcohols. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines provide a novel pathway to chiral β-amino alcohols from readily available starting materials. westlake.edu.cn These methods often proceed under mild conditions and offer high levels of regio- and enantioselectivity.

Table 2: Examples of Sustainable Catalytic Systems

| Catalytic System | Reaction Type | Key Sustainability Features | Reference |

|---|---|---|---|

| Iron-modified Raney Nickel | Nitro Group Reduction | Higher activity, lower temperatures, shorter reaction times. | google.com |

| Enzymes (e.g., Transaminases) | Asymmetric Amination | Mild aqueous conditions, high stereoselectivity, biodegradable. | nih.govresearchgate.net |

| Amino Acid-derived Organocatalysts | Asymmetric C-C Bond Formation | Metal-free, derived from renewable sources, low toxicity. | rsc.org |

| Copper/Chiral Ligand | Asymmetric Hydroamination | High atom economy, high enantioselectivity, mild conditions. | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement Strategies in Academic Settings

Maximizing reaction yield while minimizing waste and energy consumption is a central goal in academic and industrial research. This is achieved through the systematic optimization of various reaction parameters.

For the synthesis of amino alcohols, key parameters that are typically investigated include:

Molar Ratio of Reactants: In the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia, the molar ratio of the reactants was found to be a critical factor. A significant excess of ammonia (a 15:1 molar ratio) was required to achieve a high yield of 90%. researchgate.net

Temperature: Reaction temperature directly influences reaction rate and selectivity. For the aforementioned amination, an optimal temperature of 50°C was identified. researchgate.net For catalytic reductions, optimizing temperature can be crucial; for instance, using an iron-doped Raney Nickel catalyst allowed the start temperature for a hydrogenation to be lowered by nearly 40°C. google.com

Reaction Time: Optimizing reaction time prevents the formation of byproducts from over-reaction and maximizes throughput. In the synthesis of 3-amino-1,2-propanediol, a reaction time of 4 hours was found to be optimal. researchgate.net

Catalyst Loading and Pressure: In catalytic hydrogenations, the amount of catalyst and the hydrogen pressure are key variables. Minimizing catalyst loading reduces costs and environmental impact, while optimizing pressure enhances safety and efficiency. acsgcipr.org

Academic research often focuses on developing novel catalytic systems that provide high yields under optimized conditions. For example, a recently developed chromium-catalyzed asymmetric coupling of aldehydes and imines was scaled up to demonstrate its practical utility, yielding the desired chiral β-amino alcohol product with an impressive 99% enantiomeric excess (ee) after purification. westlake.edu.cn Such studies highlight the academic effort to not only discover new reactions but also to refine them into practical and high-yielding synthetic tools.

Table 3: Optimization Parameters for Amino Alcohol Synthesis

| Parameter | Example Study | Finding | Reference |

|---|---|---|---|

| Molar Ratio | Synthesis of 3-amino-1,2-propanediol | Optimal n(ammonia):n(chloropropanediol) ratio was 15:1. | researchgate.net |

| Temperature | Synthesis of 3-amino-1,2-propanediol | Optimal reaction temperature was 50°C. | researchgate.net |

| Reaction Time | Synthesis of 3-amino-1,2-propanediol | Optimal reaction time was 4 hours. | researchgate.net |

| Catalyst System | Cr-catalyzed aza-pinacol coupling | Achieved high yield and 99% ee on a gram scale. | westlake.edu.cn |

Advanced Structural and Conformational Analysis of 1 Amino 3 3 Chlorophenyl Propan 2 Ol

High-Resolution Spectroscopic Investigations for Elucidating Molecular Architecture

Advanced spectroscopic methods are indispensable tools for the detailed structural characterization of organic molecules like 1-Amino-3-(3-chlorophenyl)propan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each offer unique and complementary information regarding the molecule's intricate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution and the solid state. It provides unparalleled detail about the chemical environment of individual atoms and their connectivity.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbon atoms in the molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aromatic ring, the methine proton of the alcohol group, the methylene (B1212753) protons adjacent to the aromatic ring, and the protons of the aminomethyl group. The chemical shifts of the aromatic protons would be influenced by the presence of the chlorine atom, leading to a complex splitting pattern.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would reveal correlations between adjacent protons, for example, showing the coupling between the methine proton and the neighboring methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.1-7.3 | m | - |

| CH-OH | 3.8-4.0 | m | - |

| CH₂-Ar | 2.7-2.9 | m | - |

| CH₂-NH₂ | 2.9-3.1 | m | - |

| NH₂ | 1.5-2.5 | br s | - |

| OH | 2.0-3.0 | br s | - |

Note: This table is a hypothetical representation and actual values may vary.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 134 |

| Aromatic C-H | 126-130 |

| Aromatic C-C | 140 |

| CH-OH | 70 |

| CH₂-Ar | 40 |

| CH₂-NH₂ | 45 |

Note: This table is a hypothetical representation and actual values may vary.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting variations in the chemical shifts and couplings that are sensitive to the local environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This technique would be instrumental in characterizing any supramolecular assemblies formed by this compound in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch. The positions and shapes of the O-H and N-H bands can also provide information about hydrogen bonding.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the O-H stretch is typically weak in the Raman spectrum. Conversely, aromatic ring vibrations often produce strong Raman signals. The combination of both techniques allows for a more complete vibrational assignment.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (two bands) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1050-1150 |

Mass Spectrometry for Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, serving as a key identifier for the presence of a chlorine atom in the molecule.

Upon ionization, the molecule will undergo fragmentation, and the analysis of these fragment ions can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule from the alcohol, cleavage adjacent to the amino group, or cleavage of the bond between the aliphatic chain and the aromatic ring.

Table 4: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Structure |

|---|---|---|

| [M]+ | 201 | Molecular Ion |

| [M-H₂O]+ | 183 | Loss of water |

| [CH₂NH₂]+ | 30 | Cleavage at C2-C3 |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules by analyzing their fragmentation patterns. In a typical experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide crucial information about the connectivity of atoms within the molecule.

Common fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the carbon-carbon bonds within the propanol (B110389) backbone. The presence of the chlorophenyl group would likely lead to characteristic fragments containing this moiety. Analysis of the precise mass-to-charge ratios of these fragments would allow for the confident structural elucidation of the compound. However, no specific MS/MS studies for this compound were found.

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction Analysis of the Compound and its Salts

To perform this analysis, a single crystal of this compound or one of its salts would be grown and irradiated with X-rays. The diffraction pattern would be collected and analyzed to determine the precise atomic coordinates, bond lengths, and bond angles. This would reveal the exact conformation of the molecule in the solid state. No published single crystal X-ray diffraction data for this compound could be located.

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to crystallize in different solid-state forms, each with a unique crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties. Co-crystallization involves crystallizing the target molecule with another compound to form a new crystalline solid with potentially improved properties. Studies on the potential polymorphic forms or co-crystals of this compound have not been reported in the available literature.

Computational Chemistry for Conformational Landscapes and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometries and Energies

DFT calculations could be employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations would also provide the relative energies of different possible conformers, which arise from the rotation around the single bonds in the molecule's backbone. This would allow for the identification of the most stable conformer and an understanding of the molecule's flexibility. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density and the energies of the molecular orbitals, which provide insights into the molecule's reactivity. While DFT studies have been conducted on similar molecules, no specific calculations for this compound were identified in the searched literature.

Molecular Dynamics Simulations for Solution-Phase Conformations and Flexibility

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational preferences and flexibility in a solution environment that mimics physiological conditions. nih.govnih.gov For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations can elucidate the dynamic equilibrium between different spatial arrangements (conformers).

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for every atom in the system over a specified period. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations.

Key insights that would be gained from such a simulation include:

Conformational Landscape: Identification of the most populated conformers in solution. The flexibility of the propanolamine (B44665) backbone allows for various orientations of the amino, hydroxyl, and chlorophenyl groups relative to each other. Intramolecular hydrogen bonding between the amino and hydroxyl groups would likely play a significant role in stabilizing certain conformations.

Flexibility Analysis: Quantification of the molecule's flexibility can be achieved by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation trajectory. Regions of high flexibility would indicate parts of the molecule that undergo significant conformational changes.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, revealing how hydrogen bonding and other non-covalent interactions with the surrounding medium influence the conformational preferences of this compound.

A hypothetical analysis of dihedral angles for the key rotatable bonds in this compound could yield a distribution of preferred orientations, as illustrated in the interactive table below.

| Dihedral Angle | Predominant Conformations (degrees) | Description |

| C1-C2-C3-N | gauche (~60°), anti (~180°) | Describes the orientation of the amino group relative to the carbon backbone. |

| O-C2-C1-C(phenyl) | gauche (~±60°), anti (180°) | Defines the position of the hydroxyl group relative to the chlorophenyl group. |

| C2-C1-C(phenyl)-C(phenyl) | 0° - 180° | Represents the rotation of the 3-chlorophenyl group. |

Note: The data in this table is illustrative and represents typical conformational patterns for flexible aliphatic chains with bulky substituents. Actual values would be derived from detailed MD simulation trajectories.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties of a molecule, which in turn govern its reactivity and interaction with other molecules. mdpi.comscirp.org For this compound, these descriptors can predict sites susceptible to electrophilic or nucleophilic attack and the nature of its intermolecular interactions.

Commonly calculated quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. mdpi.com For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack. The aromatic ring system would influence both HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

A hypothetical set of quantum chemical descriptors for this compound, calculated at a common level of theory (e.g., B3LYP/6-31G*), is presented in the interactive table below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 3.65 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.85 | A measure of resistance to change in electron distribution. |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations and their interpretation. The actual values would depend on the specific computational method and basis set used.

These quantum chemical descriptors are invaluable for predicting how this compound might interact with biological targets, such as enzymes or receptors, by identifying key pharmacophoric features and potential binding interactions.

Chemical Reactivity and Derivatization of 1 Amino 3 3 Chlorophenyl Propan 2 Ol

Reactions Involving the Primary Amine Moiety

The primary amine group is a nucleophilic center and a weak base, making it susceptible to reaction with various electrophiles.

The nitrogen atom of the primary amine can readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides).

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium results in the formation of sulfonamides.

Carbamic Acid Derivatives: The amine group reacts with phosgene (B1210022) derivatives or isocyanates to produce carbamoyl (B1232498) chlorides or ureas, which are precursors to carbamate (B1207046) esters. vulcanchem.comontosight.ai Carbamates are formally esters of the unstable carbamic acid. wikipedia.org

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Carbamate Formation | Benzyl Chloroformate (CbzCl) | Carbamate |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Urea |

The primary amine can be converted into secondary or tertiary amines through alkylation processes.

Direct Alkylation: While reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom, this method is often difficult to control and can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org For example, reaction with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or hydrogenation in the presence of formaldehyde can yield the N,N-dimethyl derivative. googleapis.com

| Method | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Reductive Amination (Secondary Amine) | Aldehyde/Ketone (e.g., Acetone), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Forms an N-isopropyl group from acetone (B3395972). masterorganicchemistry.com |

| Reductive Amination (Tertiary Amine) | Formaldehyde, Reducing Agent (e.g., H₂/Pd, Formic Acid) | Tertiary Amine (N,N-dimethyl) | A common method for methylation of amines. googleapis.com |

The primary amine undergoes condensation with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product. nih.gov

The resulting imine is a versatile intermediate. It can be:

Reduced: As described in reductive amination, reduction of the C=N double bond yields a secondary amine. masterorganicchemistry.com

Used in Cycloadditions: Imines can act as azadienes in reactions like the aza-Diels-Alder reaction to form N-heterocycles. nih.gov

Attacked by Nucleophiles: The imine carbon is electrophilic and can be attacked by various nucleophiles.

A plausible reaction involves the condensation of 1-Amino-3-(3-chlorophenyl)propan-2-ol with an aldehyde, such as benzaldehyde, to form the corresponding Schiff base. mdpi.com

| Reactant | Product | Key Features |

|---|---|---|

| Aldehyde or Ketone | Imine (Schiff Base) | Reversible reaction, formation of a C=N double bond. nih.gov |

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a Lewis base and coordinate with metal ions. This property enables the formation of metal complexes where the amino alcohol acts as a ligand. For instance, similar amino alcohols are known to coordinate with zinc(II) in a monodentate fashion through the amino nitrogen. rsc.org The specific geometry and stability of the resulting complex would depend on the metal ion, the solvent system, and the reaction conditions.

| Metal Ion Example | Coordination Mode | Product |

|---|---|---|

| Zinc(II) | Monodentate via Nitrogen | Zinc(II) Coordination Complex |

Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group is also a key site for derivatization, capable of undergoing reactions typical of alcohols.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or, more commonly, a more reactive acid derivative like an acyl chloride or acid anhydride (B1165640). thieme-connect.de This reaction is often catalyzed by an acid or carried out in the presence of a base (like pyridine) to neutralize the acidic byproduct. The synthesis of such esters is a fundamental transformation in organic chemistry. researchgate.net

Etherification: Formation of an ether linkage at the secondary alcohol position can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl) / Base | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |

Reactivity of the Aromatic Ring System (3-chlorophenyl group)

The 3-chlorophenyl group's reactivity is dictated by the electronic effects of the chlorine atom and the 3-aminopropan-2-ol substituent.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The 3-chlorophenyl ring in the title compound has two substituents to consider: the chloro group at position 1 and the 3-aminopropan-2-ol group (an alkyl-type substituent) at position 3.

Chloro Group: Chlorine is an ortho-, para-directing group. stackexchange.com However, due to its strong electron-withdrawing inductive effect, it deactivates the ring, making it less reactive than benzene. stackexchange.comquora.com

Alkyl Group (the side chain): The propyl side chain is an activating, ortho-, para-directing group.

| Position | Directing Effect (Chloro) | Directing Effect (Alkyl) | Predicted Reactivity |

| C2 | Ortho | Ortho | Possible, but may have steric hindrance |

| C4 | Para | Ortho | Favorable |

| C5 | Meta | Meta | Unfavorable |

| C6 | Ortho | Para | Favorable |

The carbon-chlorine bond on the aromatic ring is a site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled their efficient use. tandfonline.comnih.gov

Suzuki Reaction: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid) to form a biaryl system. Catalyst systems such as Pd(OAc)2 with ligands like S-Phos or X-Phos are effective for coupling aryl chlorides. tandfonline.com

Heck Reaction: This involves the coupling of the aryl chloride with an alkene to form a substituted alkene. pnrjournal.com

Sonogashira Coupling: This reaction forms a bond between the aryl chloride and a terminal alkyne, creating an arylalkyne. acs.org Copper co-catalysts are often used, though copper-free methods have been developed. acs.org

These reactions offer a versatile platform for modifying the 3-chlorophenyl group of this compound, allowing for the introduction of a wide variety of substituents.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Biaryl or Alkyl-Aryl |

| Heck Coupling | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (in this case, chloride) by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the chlorine atom is meta to the alkyl side chain. The alkyl group is weakly electron-donating, and there are no strong EWGs like nitro groups on the ring. Therefore, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. wikipedia.org Unactivated aryl chlorides generally require very harsh conditions or the use of very strong bases for nucleophilic substitution to proceed, which may occur through an alternative benzyne (B1209423) (elimination-addition) mechanism. youtube.com

Cyclization Reactions and Formation of Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic amino group and a hydroxyl group in a 1,2-relationship, makes it an excellent precursor for the synthesis of various heterocyclic systems. scbt.com

Oxazolidine (B1195125) Formation: The most common cyclization involves the reaction with an aldehyde or ketone. The amino alcohol condenses with the carbonyl compound to form a five-membered oxazolidine ring. organic-chemistry.orgnih.gov This reaction can be catalyzed by acids or proceed under thermal conditions.

Oxazoline Synthesis: Oxazolines can also be synthesized from 1,2-amino alcohols through various methods, such as reaction with nitriles or by palladium-catalyzed three-component couplings. organic-chemistry.org

Morpholine (B109124) Synthesis: The formation of a six-membered morpholine ring requires the introduction of a two-carbon unit that bridges the nitrogen and oxygen atoms. This can be achieved through reaction with a dielectrophile like a dihaloethane or through more modern, efficient protocols using reagents like ethylene (B1197577) sulfate. nih.govchemrxiv.orgresearchgate.net

Other Heterocycles: Depending on the reaction partner, other heterocyclic systems can be accessed. For example, reaction with phosgene or its equivalents can lead to the formation of an oxazolidinone, a cyclic carbamate.

These cyclization reactions are valuable for creating structurally diverse molecules, often with applications in medicinal chemistry and materials science. nih.govnih.gov

| Reactant | Heterocyclic Product | Ring Size |

| Aldehyde/Ketone | Oxazolidine | 5-membered |

| Nitrile | Oxazoline | 5-membered |

| Dihaloethane/Ethylene Sulfate | Morpholine | 6-membered |

| Phosgene equivalent | Oxazolidinone | 5-membered |

Lack of Specific Research Data on the

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and derivatization of the compound This compound . The investigation focused on key areas of synthetic chemistry, including intramolecular cyclization, multi-component reactions, and stereospecific transformations.

The search for documented examples of intramolecular cyclization of this compound to form nitrogen- or oxygen-containing rings did not yield any specific studies detailing such reactions for this particular molecule. While the general principles of cyclization reactions are well-established in organic chemistry, and this compound possesses the necessary functional groups (amino and hydroxyl) that could potentially participate in such transformations, no published research has specifically described these outcomes for this substrate.

Similarly, an extensive review of the literature on multi-component reactions (MCRs) did not reveal any instances where this compound has been utilized as a reactant. MCRs are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.govencyclopedia.pub Although various amino alcohols are employed in such reactions, no specific methodologies incorporating the title compound have been reported.

Furthermore, the investigation into stereospecific and stereoselective transformations involving the chiral center of this compound also returned no specific findings. Research on stereoselective synthesis often focuses on creating chiral molecules like this one, but subsequent transformations that preserve or selectively alter its stereochemistry have not been documented in the available literature. General methods for the stereoselective synthesis of other amino-diols and related compounds exist, but these are not directly applicable to the specific transformations of this compound. nih.govbeilstein-journals.org

It is important to note that information was found for structurally related isomers, such as 3-Amino-3-(4-chlorophenyl)propan-1-ol and 3-Amino-1-(4-chlorophenyl)propan-1-ol, which differ in the position of the hydroxyl group and the location of the chlorine atom on the phenyl ring. nih.gov However, these structural differences significantly alter the chemical properties and reactivity of the molecule, making it scientifically inappropriate to extrapolate findings from these isomers to this compound.

Stereochemical Aspects and Enantiomeric Studies of 1 Amino 3 3 Chlorophenyl Propan 2 Ol

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual enantiomeric components. For 1-Amino-3-(3-chlorophenyl)propan-2-ol, which contains both a basic amino group and an alcohol functional group, several resolution strategies can be employed.

One of the most established methods for resolving chiral amines is through the formation of diastereomeric salts. rsc.org This technique leverages the basicity of the amino group in this compound.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. This acid-base reaction results in the formation of a pair of diastereomeric salts. While enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent. mdpi.com This difference in solubility allows for their separation via fractional crystallization.

The general procedure would be as follows:

The racemic this compound is dissolved in a suitable solvent.

An equimolar amount of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid or a derivative) is added to the solution.

The two resulting diastereomeric salts, (R)-amine·(R,R)-acid and (S)-amine·(R,R)-acid, are formed in the solution.

Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.

The crystallized salt is separated by filtration, yielding an enriched form of one diastereomer.

Finally, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched this compound.

The success of this method depends heavily on the choice of the chiral acid and the crystallization solvent, which are typically determined through empirical screening. googleapis.com

Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. mdpi.com High-performance liquid chromatography (HPLC) is particularly well-suited for the direct separation of the enantiomers of amino alcohols like this compound. yakhak.org

Chiral HPLC utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure molecule. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for separating a broad range of chiral compounds, including amino alcohols. mdpi.comyakhak.org The separation is based on transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

An illustrative table of the type of data obtained from a chiral HPLC analysis is shown below.

| Parameter | Description | Example Value |

|---|---|---|

| Chiral Stationary Phase | The type of chiral column used. | Amylose (B160209) tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | The solvent system used to elute the sample. | Hexane/2-Propanol (80:20 v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Retention Time (t_R1) | Time taken for the first-eluting enantiomer to pass through the column. | 8.5 min |

| Retention Time (t_R2) | Time taken for the second-eluting enantiomer to pass through the column. | 10.2 min |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers (a measure of selectivity). | 1.20 |

| Resolution (Rs) | A measure of the degree of separation between the two peaks. | >1.5 (baseline separation) |

Chiral Gas Chromatography (GC) can also be used, though it typically requires derivatization of the polar functional groups (–NH2 and –OH) of this compound to increase its volatility. The amine and alcohol can be converted into less polar derivatives, such as amides or esters, before injection onto a column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one of the two enantiomers in a racemic mixture. For this compound, enzymes such as lipases are particularly useful.

In a typical procedure, the racemic amino alcohol is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site will preferentially catalyze the acylation of one enantiomer (for instance, the R-enantiomer) while leaving the other (S-enantiomer) largely unreacted. This results in a mixture containing one enantiomer as an alcohol and the other as its corresponding ester. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography. This approach can yield products with very high enantiomeric purity. nih.gov

Determination of Enantiomeric Excess and Absolute Configuration

Once a mixture is enriched in one enantiomer, methods are needed to quantify the level of enrichment (enantiomeric excess, ee) and to determine which enantiomer is in excess (the absolute configuration, R or S).

Chiroptical methods rely on the interaction of chiral molecules with plane-polarized or circularly polarized light.

Optical Rotation , measured using a polarimeter, is a fundamental property of chiral substances. An enantiomerically pure or enriched sample of this compound will rotate the plane of polarized light. The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of this rotation are characteristic of the specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The specific rotation, [α], is a physical constant for a pure enantiomer. While polarimetry can confirm chiral purity, it does not directly reveal the R/S absolute configuration without comparison to a standard of known configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. This technique can be used to characterize enantiomers and, through comparison with theoretical calculations or known compounds, can help in assigning the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral auxiliary is needed. A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. frontiersin.org

For this compound, a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be reacted with the amino or hydroxyl group. The resulting diastereomeric amides or esters will have distinct NMR spectra. frontiersin.org Protons (or other nuclei like ¹⁹F if a fluorinated CDA is used) near the newly formed stereocenter will exhibit different chemical shifts (Δδ). frontiersin.org The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. This method is highly accurate for determining enantiomeric purity. frontiersin.org

The table below illustrates the expected outcome of an NMR analysis using a CDA.

| Diastereomer | Analyte Proton | Hypothetical Chemical Shift (ppm) | Chemical Shift Difference (Δδ) |

|---|---|---|---|

| (R)-Amine-(R)-CDA | Proton on C2 (–CHOH–) | 4.15 | 0.05 ppm |

| (S)-Amine-(R)-CDA | 4.10 | ||

| (R)-Amine-(R)-CDA | Protons on C1 (–CH₂OH) | 3.78 | 0.03 ppm |

| (S)-Amine-(R)-CDA | 3.75 |

By comparing experimental NMR and CD data with computational models or by X-ray crystallography of a suitable derivative, the absolute configuration (R or S) of the enantiomers can be unequivocally assigned. mdpi.com

An article focusing solely on the chemical compound “this compound” with the specified structure and content cannot be generated at this time. A thorough search of scientific literature and databases has revealed a lack of specific published research on the topics of Anomalous Dispersion X-ray Crystallography, Chirality Transfer in reactions involving the compound, and its Enantiomeric Recognition and Intermolecular Interactions in chiral environments.

While general principles and methodologies for these stereochemical analyses exist for the broader class of chiral amino alcohols, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for this exact compound cannot be met due to the absence of available data in the public domain.

To provide a scientifically accurate and verifiable article, specific studies determining the absolute configuration of its enantiomers via anomalous dispersion, research detailing how its stereocenter directs the stereochemical outcome of reactions, and investigations into its binding and interaction with other chiral molecules are necessary. Such specific data for "this compound" does not appear to be available.

Therefore, any attempt to generate content for the requested sections would involve speculation or inappropriate extrapolation from related but distinct chemical compounds, which would violate the core instruction for scientific accuracy and the focus on the specified subject.

1 Amino 3 3 Chlorophenyl Propan 2 Ol As a Synthetic Building Block and Ligand Scaffold

Application in Asymmetric Catalysis as a Chiral Ligand or Auxiliary

The presence of a chiral backbone and two distinct functional groups (amine and alcohol) allows 1-amino-3-(3-chlorophenyl)propan-2-ol to serve as an excellent starting material for the synthesis of chiral ligands and auxiliaries. These are instrumental in controlling the stereochemical outcome of chemical reactions.

Chiral 1,2-amino alcohols are privileged scaffolds for the construction of a wide variety of chiral ligands that have proven effective in asymmetric catalysis. google.com One of the most successful and commonly used classes of ligands derived from these precursors are chiral oxazolines. bldpharm.com The synthesis is typically straightforward, involving the condensation of the amino alcohol with a nitrile-containing substrate or a carboxylic acid derivative.

The general synthetic route to an oxazoline ligand from an amino alcohol involves cyclization, which locks the conformation and positions the chiral center's substituent to effectively influence the metal center's coordination sphere. For this compound, the resulting oxazoline ring would feature a 3-chlorobenzyl group at the stereogenic carbon, which can impart specific steric and electronic properties to the final ligand-metal complex. These ligands are modular, meaning their properties can be fine-tuned by varying the components used in their synthesis. bldpharm.com

Chiral amino alcohols and their derivatives are renowned for their role in the enantioselective reduction of prochiral ketones. nih.gov A classic and highly effective method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane (BH₃). nih.govwikipedia.org The amino alcohol, such as this compound, reacts with borane to form the rigid chiral oxazaborolidine catalyst. rsc.orgyork.ac.uk

In this catalytic cycle, the ketone coordinates to the boron atom of the catalyst in a sterically controlled manner. The large substituent of the ketone orients away from the chiral group on the oxazaborolidine, allowing a stoichiometric borane molecule to deliver a hydride to one specific face of the carbonyl group. wikipedia.org This process results in the formation of a chiral secondary alcohol with high levels of enantiomeric excess (ee). rsc.org This method is widely applicable to various aromatic and aliphatic ketones. rsc.org

The performance of such systems is consistently high, often achieving excellent yields and enantioselectivities, as demonstrated by the representative data below for catalysts derived from similar amino alcohols.

Table 1: Representative Performance of Amino Alcohol-Derived Oxazaborolidine Catalysts in Asymmetric Ketone Reduction Data is representative of the catalyst class and not specific to this compound derived catalysts.

| Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | >95 | 91-98 |

| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | 97 |

| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | >90 | 85-95 |

Utilization in the Synthesis of Complex Organic Molecules

The defined stereochemistry and versatile functional groups of this compound make it a valuable chiral building block for constructing larger, more complex molecules with precise three-dimensional structures.

The 3-amino-1-arylpropan-1-ol framework is a core structural motif in a number of pharmaceutical compounds. nih.gov Consequently, chiral amino alcohols like this compound are critical intermediates in their synthesis. One prominent example is the synthesis of fluoxetine and its analogs. chemicalbook.comacs.org

The synthesis often involves a nucleophilic aromatic substitution reaction where the alcohol moiety of the amino alcohol is activated, typically by forming its sodium salt, and then reacted with an activated aromatic ring, such as 4-chlorobenzotrifluoride. scielo.br This forms the diaryl ether linkage characteristic of this class of molecules. The amino group can be N-methylated before or after this key coupling step. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for duloxetine, further highlights the importance of this structural class of compounds in pharmaceutical manufacturing. semanticscholar.org

For instance, a general synthetic pathway proceeds as follows:

N-Methylation: The primary amine of the 3-amino-1-arylpropanol derivative is converted to a secondary methylamine.

Deprotonation: The hydroxyl group is deprotonated using a strong base like sodium hydride to form a sodium alkoxide.